[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Description
The compound [5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate (IUPAC name) is a benzothiazepine derivative structurally related to calcium channel blockers such as diltiazem. Key features include:
- Molecular Formula: C₂₂H₂₆N₂O₄S (anhydrous form) .
- Molecular Weight: 414.5 g/mol .
- pKa: 8.06, indicating moderate basicity due to the dimethylamino group .
- Structural Highlights: A 4-hydroxyphenyl substituent at position 2, an acetyloxy group at position 3, and a dimethylaminoethyl side chain at position 5.
This compound differs from diltiazem hydrochloride (a clinically used drug) by replacing the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety.
Properties
CAS No. |
84903-78-6 |
|---|---|
Molecular Formula |
C21H24N2O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3/h4-11,19-20,25H,12-13H2,1-3H3/t19-,20+/m1/s1 |
InChI Key |
ALISTFINEQANJP-UXHICEINSA-N |
SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Biological Activity
The compound [5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate, also known by its CAS number 84903-78-6, belongs to the benzothiazepine class of compounds. This class is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 400.49 g/mol. The structure features a benzothiazepine core with various substituents that influence its biological activity.
1. Antimicrobial Activity
Research indicates that benzothiazepine derivatives exhibit significant antimicrobial properties. A study by El-Bayouki (2013) reviewed various derivatives and highlighted their effectiveness against different bacterial strains. The presence of the dimethylamino group in this compound may enhance its interaction with microbial membranes, leading to increased antimicrobial efficacy .
2. Anticancer Properties
Benzothiazepines have been investigated for their potential anticancer effects. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives have shown activity against breast cancer cell lines by inhibiting cell proliferation and promoting programmed cell death .
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazepines are attributed to their ability to inhibit key inflammatory mediators. The compound has been noted to reduce the production of pro-inflammatory cytokines in various models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of benzothiazepine derivatives, this compound was tested against several pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating strong potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound involved testing its effects on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Diltiazem Hydrochloride
Structure: (2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl acetate hydrochloride .
- Molecular Weight : 450.98 g/mol (including HCl) .
- Pharmacology : Calcium channel blocker used for hypertension and angina. Inhibits calcium influx in vascular smooth muscle and cardiac cells .
- Key Differences :
Deacetyl-O-demethyl Diltiazem Hydrochloride
Structure: 5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride .
- Key Differences :
N-Desmethyl Diltiazem (Impurity D)
Structure: (2S,3S)-2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate hydrochloride .
- Molecular Weight : 436.95 g/mol .
- Identified as a minor metabolite or synthesis impurity in diltiazem production .
Desacetyl Diltiazem
Structure : Retains the 4-methoxyphenyl group but lacks the acetyloxy substituent .
- Key Differences :
Structural and Pharmacological Comparison Table
Key Findings and Implications
Polarity and Bioavailability : The 4-hydroxyphenyl group in the target compound increases polarity, likely reducing oral bioavailability compared to diltiazem’s 4-methoxyphenyl group .
Metabolic Pathways : The acetyloxy group in the target compound and diltiazem acts as a prodrug feature, undergoing hydrolysis to active metabolites .
Impurities and Synthesis : Structural analogs like N-desmethyl diltiazem highlight the importance of stringent synthesis control to minimize pharmacologically inactive or toxic impurities .
Preparation Methods
Claisen–Schmidt Condensation
- Reactants: 4-hydroxyacetophenone (or p-methylacetophenone analogs) and 4-hydroxybenzaldehyde derivatives.
- Conditions: Basic medium, typically aqueous sodium hydroxide (NaOH) in ethanol solvent.
- Procedure: Equimolar amounts of acetophenone and aldehyde are mixed in ethanol, stirred at room temperature, followed by dropwise addition of NaOH solution. The reaction is maintained at 25 °C for 2–3 hours.
- Work-up: After reaction completion (monitored by TLC), the mixture is cooled to 0–4 °C overnight, neutralized with dilute HCl, and the precipitate is filtered and recrystallized from aqueous ethanol.
- Outcome: High yields of chalcone intermediates with the desired 4-hydroxyphenyl substitution.
Cyclization to 2,3-Dihydro-1,5-Benzothiazepine
Michael Addition and Cyclization
- Reactants: Prepared chalcones and o-aminobenzenethiol.
- Solvent: Hexafluoro-2-propanol (HFIP), chosen for its strong hydrogen bonding, moderate nucleophilicity, mild acidity (pKa ~9.2), and ability to activate both Michael acceptors and carbonyl groups.
- Conditions: Ambient temperature initially, followed by heating to reflux for 3–4 hours.
- Mechanism: The o-aminobenzenethiol undergoes 1,4-conjugate addition (Michael addition) to the chalcone, followed by intramolecular cyclization to form the benzothiazepine ring.
- Work-up: After reaction completion, the product precipitates out, is collected by filtration, washed with diethyl ether and cold methanol, and recrystallized from aqueous ethanol.
- Yield: Moderate to good yields, with racemic mixtures obtained.
Introduction of the Dimethylaminoethyl Side Chain and Acetate Group
The dimethylaminoethyl substituent at position 5 and the acetate group at position 3 are typically introduced via:
- Alkylation reactions: Using appropriate haloalkylamines (e.g., 2-chloro-N,N-dimethylethylamine) to install the dimethylaminoethyl side chain.
- Acetylation: The hydroxyl group at position 3 is acetylated using acetic anhydride or acetyl chloride under mild conditions to afford the acetate ester.
These steps are performed after the benzothiazepine core is constructed, ensuring regioselective functionalization.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Claisen–Schmidt condensation | 4-hydroxyacetophenone + 4-hydroxybenzaldehyde, NaOH, EtOH, 25 °C, 2–3 h | Substituted chalcone intermediate | High yield, purified by recrystallization |
| 2 | Michael addition & cyclization | Chalcone + o-aminobenzenethiol, HFIP, reflux 3–4 h | 2,3-Dihydro-1,5-benzothiazepine core | Moderate to good yield, racemic |
| 3 | Alkylation | Haloalkylamine reagent, base, suitable solvent | 5-[2-(Dimethylamino)ethyl] substituted benzothiazepine | Controlled regioselectivity |
| 4 | Acetylation | Acetic anhydride or acetyl chloride, mild base | Acetate ester at position 3 | High yield, mild conditions |
Research Findings and Advantages of the Method
- The use of hexafluoro-2-propanol (HFIP) as solvent in the cyclization step provides a greener, safer alternative to strongly acidic or basic media traditionally used, improving yield and ease of work-up.
- The method allows for high purity and reproducibility , essential for pharmaceutical-grade compounds.
- The synthetic route is versatile, enabling substitution variation on the aromatic ring and side chains.
- Analytical characterizations (UV–Vis, FT-IR, NMR) confirm the structure and purity of intermediates and final products.
- The final compound is often obtained as a racemate; further chiral resolution can be applied if needed.
Additional Notes on Purity and Impurity Profiling
- Stability-indicating chromatographic methods have been developed to monitor impurities related to this compound and its analogs, ensuring quality control during preparation.
- Impurities include related substances with variations in side chains or oxidation states, which are characterized and controlled during synthesis.
Q & A
Q. What are the key physicochemical properties (e.g., molecular weight, pKa) of this compound, and how are they experimentally determined?
The compound has a molecular weight of 414.5 g/mol and a pKa of 8.06 , determined via potentiometric titration under controlled pH conditions. These values are critical for predicting solubility, stability, and ionization behavior in biological assays. Experimental protocols should include calibration with standard buffers and validation using computational tools like COSMO-RS for pKa prediction .
Q. What spectroscopic methods are recommended for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are essential for confirming the core benzothiazepine scaffold and substituents. Infrared (IR) spectroscopy can validate functional groups like the acetate ester. For example, the 4-hydroxyphenyl group exhibits characteristic aromatic proton signals at δ 6.8–7.2 ppm in ¹H NMR .
Q. What is a standard synthetic route for this compound, and what intermediates are critical to monitor?
A common approach involves cyclocondensation of 2-aminothiophenol derivatives with α,β-unsaturated ketones, followed by functionalization of the dimethylaminoethyl side chain. Key intermediates include the benzothiazepin-4-one core and the acetylated hydroxy group. Reaction progress should be tracked via thin-layer chromatography (TLC) and LC-MS to ensure purity at each step .
Advanced Research Questions
Q. How can computational tools optimize the synthesis and reduce experimental trial-and-error?
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict energetically favorable pathways. For instance, ICReDD’s methodology combines quantum calculations with machine learning to narrow down optimal reaction conditions, reducing development time by >50% . Software like Gaussian or ORCA can simulate transition states, while cheminformatics platforms automate condition screening .
Q. How should researchers resolve contradictions in spectral data or biological activity reports?
Cross-validate findings using orthogonal techniques:
Q. What strategies are effective for impurity profiling and quantification?
High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is recommended. Use EP-grade reference standards (e.g., N-Desmethyl-diltiazem Hydrochloride, CAS 130606-60-9) to identify and quantify related substances. Method validation should adhere to ICH Q2(R1) guidelines, with a focus on specificity and limit of detection (LOD) .
Q. How can reaction mechanisms involving this compound be elucidated?
Combine kinetic studies (e.g., variable-temperature NMR) with computational modeling. For example, isotopic labeling (e.g., ¹⁸O in the acetate group) can track hydrolysis pathways. Transition-state modeling using DFT clarifies stereochemical outcomes, particularly for the dihydro-1,5-benzothiazepine ring formation .
Q. What experimental designs are suitable for studying oxidative degradation pathways?
Accelerated stability studies under ICH-recommended conditions (40°C/75% RH) with forced degradation (e.g., H₂O₂ for oxidation). Monitor degradation products via LC-MS/MS and correlate with computational predictions of radical-mediated pathways. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Methodological Resources
Q. How can researchers integrate cheminformatics into data management for this compound?
Deploy electronic lab notebooks (ELNs) like LabArchives to catalog synthetic protocols and spectral data. Use KNIME or Pipeline Pilot for automated data aggregation and trend analysis. Ensure encryption and access controls to protect sensitive intellectual property .
Q. What are best practices for scaling up synthesis from milligram to gram quantities?
Apply quality-by-design (QbD) principles:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
